Homoeriodictyol (+/-)-

Sensory Science Flavor Modification Taste Masking

Differentiation matters: The 3′-methoxy on (±)-Homoeriodictyol yields >3.6-fold greater gastric proton modulation vs. eriodictyol. Its sodium salt reduces caffeine bitterness 10–40% without off-flavors—ideal for functional beverages. Distinct HPLC retention demands certified reference materials for accurate quantification. Valuable for TAS2R14 anti-inflammatory research (80–96% chemokine reduction in PBMCs) and BBB-penetrant neuroinflammation models.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 69097-98-9
Cat. No. B1351609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoeriodictyol (+/-)-
CAS69097-98-9
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3
InChIKeyFTODBIPDTXRIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homoeriodictyol (+/-)- CAS 69097-98-9: Procurement-Relevant Overview for Bitter-Masking Flavanone Research


Homoeriodictyol (+/-)- (CAS 69097-98-9) is a naturally occurring methoxylated flavanone, primarily isolated from Herba Santa (Eriodictyon californicum). It is recognized for its potent bitter-taste masking activity without imparting significant intrinsic flavor, a property leveraged extensively in food, beverage, and pharmaceutical applications [1]. Structurally, it is distinguished from its close analog eriodictyol by a 3'-methoxy group on the B-ring, a modification that critically influences its receptor binding, metabolic fate, and functional performance in both sensory and biological systems [2].

Why Homoeriodictyol (+/-)- Cannot Be Substituted with Generic Flavanones for R&D or Manufacturing


Procurement decisions for flavanones in sensory and pharmacological applications cannot rely on in-class substitution due to profound differences in potency and selectivity arising from subtle structural variations. For instance, while homoeriodictyol and eriodictyol share a core flavanone skeleton, the 3'-methoxy group on homoeriodictyol's B-ring results in a >3.6-fold difference in their ability to modulate proton secretion in human gastric cells, a mechanism directly linked to bitterness perception [1]. Furthermore, the sodium salt of homoeriodictyol demonstrates a broad masking activity of 10-40% across diverse bitterants, whereas eriodictyol exhibits no such broad-spectrum effect, underscoring that even closely related analogs cannot be interchanged without compromising functional outcomes [2].

Quantitative Differentiation of Homoeriodictyol (+/-)- Versus Key Analogs: A Procurement-Relevant Evidence Guide


Bitter-Masking Efficacy of Homoeriodictyol Sodium Salt vs. Eriodictyol on Caffeine Bitterness

In a controlled human sensory panel, homoeriodictyol sodium salt demonstrated a broad and significant reduction in the bitterness of caffeine, a property not observed with the parent compound eriodictyol [1]. The sodium salt of homoeriodictyol reduced the perceived bitterness of caffeine solutions by 10-40% across a range of concentrations, establishing its superior functional performance for taste-masking applications compared to its non-methoxylated counterpart [1].

Sensory Science Flavor Modification Taste Masking

Cellular Mechanism of Bitter Modulation: Proton Secretion Reduction in Human Gastric Cells (HGT-1)

A comparative in vitro study using human gastric tumor cells (HGT-1) quantified the ability of bitter-modulating compounds to reduce caffeine-induced proton secretion, a surrogate for bitter taste response. Homoeriodictyol reduced caffeine-induced proton secretion by -44.6 ± 16.5%, whereas eriodictyol showed a significantly greater reduction of -163 ± 14.0% [1]. This indicates that eriodictyol is more potent in this specific cellular assay, highlighting a critical difference in their mechanisms of action that must be considered for research applications.

Cell Biology Bitter Taste Reception Gastric Physiology

Anti-Inflammatory Chemokine Modulation in Human PBMCs: Homoeriodictyol's Effect on CXCL9, CCL7, and CCL2

In a study examining the immunomodulatory effects of homoeriodictyol (HED) via bitter taste receptor TAS2R14, treatment of human peripheral blood mononuclear cells (PBMCs) with HED significantly decreased the SARS-CoV-2 peptide pool-induced secretion of key pro-inflammatory chemokines [1]. Specifically, co-incubation with HED reduced the secretion of CXCL9 by 80%, CCL7 by 96%, and CCL2 by 95% (p<0.01) [1]. This potent, broad-spectrum anti-inflammatory effect distinguishes it from other flavanones not reported to have this specific activity.

Immunology Inflammation Bitter Taste Receptors

In Vivo Metabolic Fate and Analytical Differentiation: HPLC-UV Detection Limits for Homoeriodictyol vs. Eriodictyol

A validated HPLC-UV method for the simultaneous analysis of eriodictyol and homoeriodictyol established distinct calibration curves and detection limits, reflecting their unique physicochemical properties [1]. Eriodictyol exhibited a higher calibration slope (Y = 0.109) compared to homoeriodictyol, indicating greater sensitivity under the same analytical conditions [1]. This analytical differentiation is essential for accurate quantification in complex mixtures and biological samples.

Analytical Chemistry Metabolomics Quality Control

Optimal Application Scenarios for Homoeriodictyol (+/-)- Based on Verifiable Performance Data


Formulation of Bitter-Masked Caffeine-Containing Beverages and Nutraceuticals

Based on sensory panel data demonstrating that homoeriodictyol sodium salt reduces caffeine bitterness by 10-40% without imparting off-flavors [1], this compound is ideally suited for the development of palatable energy drinks, coffee-based products, and caffeine-containing dietary supplements. Procurement of the sodium salt form is recommended for maximal efficacy.

Immunological Research on Bitter Taste Receptor (TAS2R14)-Mediated Inflammation

As evidenced by its potent (80-96%) reduction of pro-inflammatory chemokines CXCL9, CCL7, and CCL2 in human PBMCs via TAS2R14 engagement [2], homoeriodictyol serves as a valuable tool compound for investigating the role of TAS2Rs in modulating immune responses in viral infections (e.g., SARS-CoV-2) and other inflammatory conditions.

Development of Validated Analytical Methods for Flavonoid Quantification in Biological Matrices

Given the distinct chromatographic behavior of homoeriodictyol and its analogs like eriodictyol, which require separate calibration standards for accurate quantification by HPLC-UV or LC-MS [3], procurement of certified reference materials of homoeriodictyol is essential for establishing robust analytical methods for pharmacokinetic, metabolic, and quality control studies.

Studies Investigating NLRP3 Inflammasome Inhibition and Neuroprotection

Research has shown that both eriodictyol and homoeriodictyol can cross the blood-brain barrier and improve memory impairment in Aβ25-35-induced mouse models by inhibiting the NLRP3 inflammasome [4]. This application scenario is relevant for neurodegenerative disease research, particularly Alzheimer's disease, where a comparative approach using both compounds may be employed to elucidate structure-activity relationships.

Technical Documentation Hub

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